molecular formula C15H13F6N3O4 B2508994 2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) CAS No. 2089277-25-6

2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid)

Cat. No.: B2508994
CAS No.: 2089277-25-6
M. Wt: 413.276
InChI Key: BLGVRDICXZNWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azetidin-3-yl)quinoxaline; bis(trifluoroacetic acid) is a useful research compound. Its molecular formula is C15H13F6N3O4 and its molecular weight is 413.276. The purity is usually 95%.
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Scientific Research Applications

Overview of Quinoxaline Derivatives

Quinoxalines, including 2-(Azetidin-3-yl)quinoxaline, are vital heterocyclic compounds with a broad spectrum of applications in scientific research due to their unique chemical structure that allows for various biological activities. These compounds are used in dyes, pharmaceuticals, and as antibiotics like echinomycin, levomycin, and actinoleutin. The significance of quinoxaline derivatives extends into their antitumoral properties, showcasing their potential in cancer research. The structural modifications of quinoxaline can lead to a wide range of biomedical applications, including antimicrobial activities and treatment for chronic and metabolic diseases (Pereira et al., 2015).

Biomedical Applications

Recent studies highlight the integration of sulfonamide groups into quinoxaline frameworks, enhancing their therapeutic potential across various biomedical fields. Quinoxaline-linked sulfonamide hybrids have been identified as promising lead compounds for developing advanced therapeutic agents against a plethora of diseases, underscoring their versatility and potential in medicinal chemistry (Irfan et al., 2021).

Anticorrosive and Industrial Applications

Quinoxaline derivatives are also recognized for their anticorrosive properties, making them valuable in the protection of metals against corrosion. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding underscores their importance beyond biomedical applications, into the realms of materials science and industrial applications (Verma et al., 2020).

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

2-(azetidin-3-yl)quinoxaline;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.2C2HF3O2/c1-2-4-10-9(3-1)13-7-11(14-10)8-5-12-6-8;2*3-2(4,5)1(6)7/h1-4,7-8,12H,5-6H2;2*(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGVRDICXZNWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC3=CC=CC=C3N=C2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F6N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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